

Structural Analysis of D-methionyl-L-methionine: A Technical Guide

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Abstract

D-methionyl-L-methionine is a dipeptide of significant interest due to the incorporation of a D-amino acid, which can confer unique biochemical properties, including altered enzymatic stability and receptor interactions, compared to its L-L counterpart. This technical guide provides a comprehensive overview of the structural analysis of D-methionyl-L-methionine, detailing its crystallographic and spectroscopic characteristics. The document includes summaries of quantitative structural data, detailed experimental protocols for its synthesis and analysis, and visualizations of its potential role in cellular signaling pathways. This guide is intended to serve as a core resource for researchers in drug discovery and development, as well as for scientists investigating the structure-function relationships of peptides containing D-amino acids.

Introduction

The incorporation of D-amino acids into peptides is a key strategy in medicinal chemistry to enhance metabolic stability and modulate biological activity.[1] D-methionyl-L-methionine, a diastereomer of the naturally occurring L-methionyl-L-methionine, presents a unique stereochemistry that influences its three-dimensional structure and, consequently, its interaction with biological targets. Understanding the precise structural features of this dipeptide is crucial for designing novel therapeutic agents and for elucidating the fundamental principles governing the biological roles of D-amino acid-containing peptides.[2] This guide



synthesizes available data on the structural and spectroscopic properties of D-methionyl-L-methionine and provides detailed methodologies for its characterization.

Crystallographic Analysis

The three-dimensional structure of D-methionyl-L-methionine has been characterized as part of a racemic crystal form of D-methionyl-L-methionine/L-methionyl-D-methionine.[3] The crystal structure reveals specific hydrogen bonding patterns and conformational arrangements of the peptide backbone and the methionine side chains.

Molecular Conformation and Hydrogen Bonding

In the solid state, D-methionyl-L-methionine exists as a zwitterion, with a protonated amino group and a deprotonated carboxyl group. The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Notably, in the racemic crystal structure of D-methionyl-L-methionine/L-methionyl-D-methionine, the N-H of the amide group does not participate in hydrogen bonding, and there is no evidence of an N–H···S interaction, which is sometimes observed in methionine-containing structures.[3]

Quantitative Structural Data

The following tables summarize key bond lengths, bond angles, and torsion angles for methionine residues, derived from high-resolution protein crystal structures, which provide a reference for the expected geometry in D-methionyl-L-methionine.[3][4]

Table 1: Average Bond Lengths in Methionine Residues[3][4]



Atom 1	Atom 2	Bond Length (Å)
N	Сα	1.46
Сα	C'	1.53
C'	0	1.25
Сα	Сβ	1.53
Сβ	Су	1.52
Су	Sδ	1.81
Sδ	Сε	1.79

Table 2: Average Bond Angles in Methionine Residues[3][4]

Atom 1	Atom 2	Atom 3	Bond Angle (°)
N	Сα	C'	110.0
N	Сα	Сβ	110.6
Сβ	Сα	C'	111.4
Сα	C'	0	117.0
Сα	Сβ	Су	114.0
Сβ	Су	Sδ	113.1
Су	Sδ	Сε	100.4

Table 3: Key Torsion Angles in Methionine Residues[5][6]



Torsion Angle	Atoms	Angle (°)
φ (phi)	C'-N-Cα-C'	Variable
ψ (psi)	N-Cα-C'-N	Variable
ω (omega)	Cα-C'-N-Cα	~180 (trans) or ~0 (cis)
χ1 (chi1)	Ν-Cα-Cβ-Cγ	Variable
χ2 (chi2)	Cα-Cβ-Cγ-Sδ	Variable
χ3 (chi3)	Cβ-Cγ-Sδ-Cε	Variable

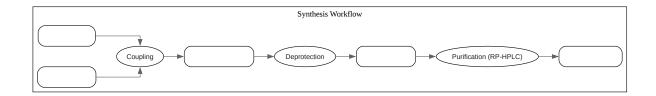
Experimental Protocols Synthesis of D-methionyl-L-methionine

The synthesis of D-methionyl-L-methionine can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. A general procedure is outlined below.

Protocol:

- Protection of Amino Acids: The amino group of D-methionine is protected with a suitable
 protecting group (e.g., Fmoc or Boc), and the carboxyl group of L-methionine is protected as
 an ester (e.g., methyl or ethyl ester).
- Coupling Reaction: The protected D-methionine is activated using a coupling reagent (e.g., DCC/HOBt or HBTU) and then reacted with the protected L-methionine in an appropriate solvent (e.g., DMF or DCM). The reaction progress is monitored by thin-layer chromatography (TLC).
- Deprotection: Following the coupling, the protecting groups are removed. For example, the Fmoc group is removed with piperidine, and the ester is hydrolyzed under basic or acidic conditions.
- Purification: The crude dipeptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8]





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Synthesis workflow for D-methionyl-L-methionine.

X-ray Crystallography

Single crystals of D-methionyl-L-methionine suitable for X-ray diffraction can be grown from a saturated aqueous solution by slow evaporation.

Protocol:

- Crystal Growth: Dissolve the purified dipeptide in a minimal amount of deionized water at a slightly elevated temperature. Allow the solution to cool slowly to room temperature. Small seed crystals may be used to initiate crystallization.
- Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. [5]

Spectroscopic Analysis

Protocol:



- Sample Preparation: Dissolve approximately 5-10 mg of the purified dipeptide in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[9][10] Standard pulse sequences are used for one-dimensional and two-dimensional (e.g., COSY, HSQC) experiments to aid in signal assignment.

Table 4: Expected ¹H and ¹³C NMR Chemical Shifts for Methionine Residues (in D₂O, pH 7.4) [9][10]

Atom	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
α-СН	3.85	56.58
β-CH ₂	2.12 - 2.18	32.40
y-CH ₂	2.63	31.51
ε-CH₃	2.12	16.64
C' (carbonyl)	-	177.09

Protocol:

- Sample Preparation: Prepare a dilute solution of the dipeptide in a suitable solvent for electrospray ionization (ESI), such as a mixture of water, acetonitrile, and formic acid.
- Data Acquisition: Introduce the sample into an ESI mass spectrometer. Acquire full scan mass spectra to determine the molecular weight of the dipeptide.
- Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]+) and subject it to collision-induced dissociation (CID) to obtain fragmentation spectra.[11][12]

Table 5: Expected Mass Spectrometry Fragments for D-methionyl-L-methionine[11][13]



Ion Type	Fragment	Expected m/z
[M+H]+	C10H21N2O3S+	265.13
b ₁	D-Met	150.06
y1	L-Met	150.06
aı	b1 - CO	122.07
Internal Fragment	-	Variable

Protocol:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried dipeptide
 with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire spectra
 using an attenuated total reflectance (ATR) accessory.
- Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.[14][15]

Table 6: Characteristic Infrared Absorption Bands for Methionine-containing Peptides[14][16]

Wavenumber (cm ⁻¹)	Assignment
~3300-3000	N-H stretching (amide A), C-H stretching
~1650	C=O stretching (amide I)
~1550	N-H bending (amide II)
~1450	C-H bending
~1410	COO ⁻ symmetric stretching
~700	C-S stretching

Biological Context and Signaling Pathways

D-amino acid-containing peptides can exhibit unique biological activities by modulating interactions with specific receptors and enzymes.[17] For instance, the stereochemistry of a peptide can alter its selectivity for different G protein-coupled receptors (GPCRs), thereby

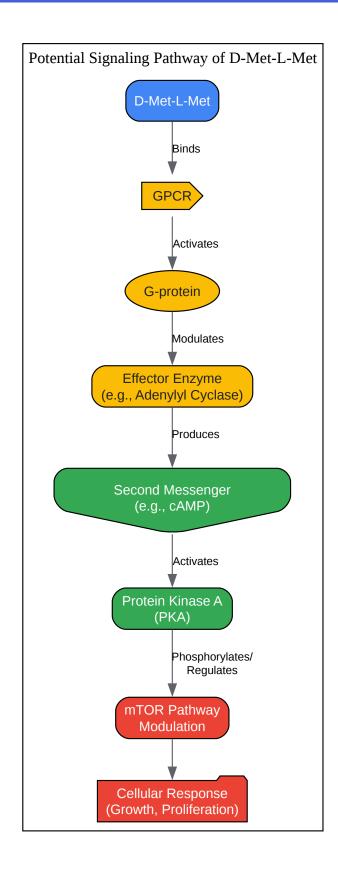






activating distinct downstream signaling pathways.[17] While a specific signaling pathway for D-methionyl-L-methionine has not been fully elucidated, its structural similarity to other signaling molecules suggests potential involvement in pathways regulated by methionine metabolism, such as the mTOR pathway, which is a central regulator of cell growth and proliferation.[18][19]





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Hypothetical signaling cascade for D-methionyl-L-methionine.



Conclusion

The structural analysis of D-methionyl-L-methionine provides critical insights into the effects of D-amino acid incorporation on peptide conformation and potential biological function. This technical guide has summarized the key structural parameters obtained from crystallographic studies, provided detailed experimental protocols for its synthesis and characterization, and presented a plausible signaling context. The data and methodologies presented herein are intended to facilitate further research into the therapeutic potential and biological significance of D-methionyl-L-methionine and other D-amino acid-containing peptides. Further investigation is warranted to fully elucidate its specific biological targets and mechanisms of action.

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